molecular formula C17H16N2O4S B2436667 2,3-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 895440-81-0

2,3-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2436667
CAS No.: 895440-81-0
M. Wt: 344.39
InChI Key: DLXQCDYWPVRWSE-UHFFFAOYSA-N
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Description

“2,3-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide” is a benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries .


Synthesis Analysis

The synthesis of similar benzamide compounds starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of similar benzamide compounds is analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Chemical Reactions Analysis

Benzothiazoles, which are part of the compound’s structure, have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is one of the most significant problems facing researchers .

Scientific Research Applications

Synthesis and Structural Analysis

2,3-Dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide and related compounds have been extensively studied for their synthetic pathways and potential applications in various fields, including medicinal chemistry and materials science. These compounds are synthesized through complex chemical reactions, involving lithiation, cyclization, and oxidation processes, to obtain derivatives with desired properties for specific applications. For instance, Owton et al. (1995) demonstrated a synthesis pathway for an analogue of the osteoarthritis drug rhein, highlighting the potential of such compounds in drug development (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).

Antimicrobial and Antiproliferative Activities

Benzothiazole derivatives, including this compound, have been explored for their antimicrobial and antiproliferative activities. Such studies are crucial in the search for new therapeutic agents against various diseases. For example, Badne et al. (2011) synthesized 2-substituted derivatives of benzothiazole and evaluated their antimicrobial activity, contributing to the understanding of structure-activity relationships within this class of compounds (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Antioxidative Potential and Chemical Interactions

The antioxidative potential of benzothiazole derivatives has been assessed through various studies, indicating their utility in combating oxidative stress-related diseases. Cindrić et al. (2019) presented a comprehensive study on the antioxidative capacity of benzimidazole/benzothiazole-2-carboxamides, showing promising results for the development of antioxidants with enhanced efficacy (Cindrić, Sović, Mioč, Hok, Boček, Roškarić, Butković, Martin‐Kleiner, Starčević, Vianello, Kralj, & Hranjec, 2019).

Corrosion Inhibition

Another application area for these compounds is in the field of corrosion science, where benzothiazole derivatives are studied for their potential as corrosion inhibitors. Hu et al. (2016) explored the corrosion inhibiting effect of two benzothiazole derivatives against steel corrosion in acidic solutions, demonstrating the practical applications of these compounds beyond pharmaceuticals (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Properties

IUPAC Name

2,3-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-21-11-7-5-9-13-14(11)18-17(24-13)19-16(20)10-6-4-8-12(22-2)15(10)23-3/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXQCDYWPVRWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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